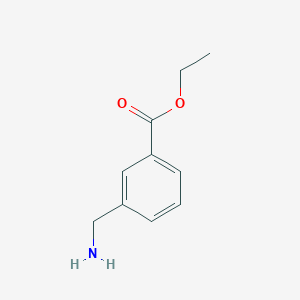
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
The compound “Diethyl 4-methoxybenzylphosphonate” is a chemical with the linear formula: CH3OC6H4CH2P(O)(OC2H5)2 . It’s used as a reactant for the synthesis of various compounds such as γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, Stilbenoid derivatives with neuroprotective activity, Resveratrol-chroman hybrids with antioxidant activity, and more .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-isopropylbenzaldehyde with various substituted amines and diethyl phosphite using a Kabachnik–Fields reaction under room temperature and solvent-free conditions .Molecular Structure Analysis
The molecular structure of “Diethyl 4-methoxyphenyl phosphate” is CHOP with an average mass of 260.223 Da and a monoisotopic mass of 260.081360 Da .Chemical Reactions Analysis
While specific chemical reactions involving “Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate” are not available, similar compounds like “Diethyl 4-methoxybenzylphosphonate” are used as reactants in various synthesis processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “Diethyl 4-methoxyphenyl phosphate” include a density of 1.2±0.1 g/cm3, boiling point of 309.6±34.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and a molar volume of 223.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Calcium Antagonistic Vasodilator : A study by Kazda and Towart (2005) discusses a calcium antagonistic vasodilator, Nimodipine, which is closely related to Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate. Nimodipine shows a preferential effect on brain vessels and is useful in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005).
Crystal Structure Studies : Metcalf and Holt (2000) investigated the crystal structures of three methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds, which are structurally related to Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate (Metcalf & Holt, 2000).
Synthesis Research : Wu Jian-yi (2001) described the synthesis of a compound similar to Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate, highlighting the chemical process and purity levels obtained (Wu Jian-yi, 2001).
Topochemical Investigations : Hilgeroth, Baumeister, and Heinemann (1999) conducted topochemical investigations of dimerizing 4-aryl-1,4-dihydropyridines, which are structurally related to Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate. These studies contribute to understanding the solid-state chemistry of such compounds (Hilgeroth, Baumeister, & Heinemann, 1999).
Antimicrobial Activity : Chhillar et al. (2006) synthesized and tested derivatives of 1,4-dihydropyridine, including Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylate, for antimicrobial activity against pathogenic strains of Aspergillus fumigatus and Candida albicans. Some derivatives showed significant activity, indicating potential applications in antimicrobial therapy (Chhillar et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withPhosphotriesterase in organisms like Agrobacterium tumefaciens . The role of this enzyme is to catalyze the hydrolysis of organophosphate triesters, which are often used as pesticides and nerve gases .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to induce a conformational change, thereby affecting the enzyme’s activity .
Biochemical Pathways
Given its potential interaction with phosphotriesterase, it may influence pathways related to the metabolism of organophosphate compounds .
Result of Action
Based on its potential interaction with phosphotriesterase, it may influence the activity of this enzyme, potentially affecting the metabolism of organophosphate compounds .
Eigenschaften
IUPAC Name |
diethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLHUPBFLVOBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280535 | |
| Record name | MLS000737827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
CAS RN |
5448-05-5 | |
| Record name | MLS000737827 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000737827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)

![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)






![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)